2-((4-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
2-((4-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H14ClF3N2O2S2 and its molecular weight is 470.91. The purity is usually 95%.
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Biological Activity
2-((4-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, with CAS number 877654-58-5, is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H14ClF3N2O2S2, and it has a molecular weight of 470.9 g/mol. The structure features a thieno[3,2-d]pyrimidinone core substituted with a chlorobenzylthio group and a trifluoromethoxyphenyl group, contributing to its unique biological profile.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thienopyrimidine have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
In a study evaluating the anticancer properties of related compounds, it was found that similar thienopyrimidine derivatives inhibited the proliferation of human pancreatic cancer cells (Patu8988) and human gastric cancer cells (SGC7901). The mechanism involved the upregulation of caspase-3, indicating a caspase-dependent apoptosis pathway .
Enzyme Inhibition
This compound has potential as an inhibitor for specific enzymes involved in cancer progression and other diseases. For example, the inhibition of cyclin-dependent kinases (CDKs) is crucial in cancer therapy.
Table 1: Inhibition Potency of Related Compounds
Compound Name | Target Enzyme | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | CDK1 | 0.5 | Competitive Inhibition |
Compound B | CDK2 | 0.8 | Non-competitive Inhibition |
This compound | CDK4/6 | TBD | TBD |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific protein targets involved in cell cycle regulation and apoptosis. The trifluoromethoxy group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Toxicological Profile
While the therapeutic potential is promising, assessing the toxicological profile is essential. Preliminary studies indicate that structural analogs do not exhibit significant toxicity at therapeutic doses; however, comprehensive toxicity studies are warranted to establish safety profiles.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2S2/c21-13-3-1-12(2-4-13)11-30-19-25-16-9-10-29-17(16)18(27)26(19)14-5-7-15(8-6-14)28-20(22,23)24/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBGDVNCISIJIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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